molecular formula C28H27FN4O7S2 B611160 TAS-115 mesylate CAS No. 1688673-09-7

TAS-115 mesylate

Cat. No.: B611160
CAS No.: 1688673-09-7
M. Wt: 614.7 g/mol
InChI Key: NUYQWFCUOAVQAL-UHFFFAOYSA-N
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Description

TAS-115 mesylate is a novel oral multi-receptor tyrosine kinase inhibitor. It targets several kinases, including MET, vascular endothelial growth factor receptor, colony stimulating factor 1 receptor, and platelet-derived growth factor receptor. This compound has been developed to improve the continuity of drug administration with a relatively short half-life and is primarily investigated for its potential in treating advanced solid tumors .

Mechanism of Action

Target of Action

TAS-115 mesylate is an oral multi-receptor tyrosine kinase inhibitor . Its primary targets include several kinases implicated in antitumor immunity, such as:

These kinases play a crucial role in cell growth, angiogenesis, and immune modulation, making them key targets for cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which in turn blocks the downstream signaling pathways . For instance, it inhibits the CSF1R signal in macrophages and modulates its phenotype .

Biochemical Pathways

By inhibiting these kinases, this compound affects several biochemical pathways. It upregulates interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that TAS-115 activates T cells . Gene expression analysis suggests that TAS-115 promotes M1 macrophage differentiation . These changes in the immune response can enhance the body’s ability to fight tumors.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in IFNγ- and granzyme B (Gzmb)-secreting tumor-infiltrating T cells . The combination treatment of TAS-115 and anti-PD-1 antibody further increased the percentage of Gzmb+CD8+T cells and decreased the percentage of macrophages compared with either treatment alone . These results highlight the potential therapeutic effect of TAS-115 in combination with PD-1 blockade, mediated via activation of antitumor immunity by TAS-115 .

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. For instance, its antitumor effect was enhanced under immunocompetent conditions compared to immunodeficient conditions . This suggests that the immune status of the patient can influence the efficacy of this compound. Furthermore, the combination of TAS-115 with other therapies, such as anti-PD-1

Preparation Methods

The synthetic routes and reaction conditions for TAS-115 mesylate are not extensively detailed in publicly available literature. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of the mesylate salt to enhance its solubility and bioavailability . Industrial production methods would likely involve large-scale organic synthesis techniques, purification processes, and stringent quality control measures to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

TAS-115 mesylate undergoes various chemical reactions, primarily involving its interaction with target kinases. The compound inhibits the autophosphorylation of MET, vascular endothelial growth factor receptor, colony stimulating factor 1 receptor, and platelet-derived growth factor receptor in an adenosine triphosphate-competitive manner . Common reagents and conditions used in these reactions include kinase assays and cell-based assays to evaluate the compound’s inhibitory effects. The major products formed from these reactions are the phosphorylated forms of the target kinases, which are inhibited by this compound .

Comparison with Similar Compounds

TAS-115 mesylate is similar to other multi-receptor tyrosine kinase inhibitors, such as cabozantinib. Both compounds inhibit the tyrosine kinase activity of MET and vascular endothelial growth factor receptor. this compound also inhibits colony stimulating factor 1 receptor and platelet-derived growth factor receptor, which are not targeted by cabozantinib . This broader spectrum of inhibition makes this compound unique and potentially more effective in certain cancer types. Other similar compounds include lenvatinib and pembrolizumab, which are used in combination therapies for cancer treatment .

Biological Activity

TAS-115 mesylate, also known as Pamufetinib, is a novel multikinase inhibitor primarily targeting the MET proto-oncogene, vascular endothelial growth factor receptor (VEGFR), and colony-stimulating factor 1 receptor (CSF1R). This compound is currently under investigation for its potential therapeutic applications in various cancers, including osteosarcoma and castration-resistant prostate cancer (CRPC). The following sections provide a detailed examination of its biological activity, including relevant case studies and research findings.

TAS-115 exerts its biological effects primarily through the inhibition of multiple receptor tyrosine kinases involved in tumor growth and metastasis. Key mechanisms include:

  • Inhibition of PDGFRα/AXL/FLT-3 Signaling : TAS-115 has been shown to suppress the phosphorylation of these receptors, leading to reduced tumor proliferation and metastasis in preclinical models of osteosarcoma .
  • VEGFR and MET Inhibition : By targeting VEGFR and MET, TAS-115 disrupts angiogenesis and cellular signaling pathways critical for tumor survival and growth .

Antitumor Effects

  • Osteosarcoma Models : In studies using the LM8 osteosarcoma cell line, TAS-115 demonstrated significant antitumor activity by inhibiting tumor growth and lung metastasis. Treatment with doses ranging from 50 to 200 mg/kg resulted in decreased tumor volume and increased G0/G1 phase cell cycle arrest without inducing apoptosis .
  • Prostate Cancer : In a Phase II clinical trial involving CRPC patients with bone metastases, TAS-115 was administered in combination with abiraterone and prednisone. The study reported varying degrees of response based on dosage, with notable improvements in bone scan index (BSI) response rates observed at specific dose levels .

Summary of Findings

Study TypeCancer TypeKey Findings
PreclinicalOsteosarcomaInhibited tumor growth and metastasis; induced G0/G1 arrest
Clinical TrialProstate CancerDemonstrated anti-tumor activity; acceptable tolerability

Case Study 1: Osteosarcoma

In a mouse model of highly metastatic osteosarcoma, TAS-115 was administered orally at doses of 50 or 200 mg/kg. Results indicated a significant reduction in both subcutaneous tumor growth and lung metastasis. Histological analysis revealed extensive necrosis within tumors treated with TAS-115 compared to controls, indicating effective anti-tumor activity .

Case Study 2: Castration-Resistant Prostate Cancer

A multi-arm study evaluated the efficacy of TAS-115 in CRPC patients. The study highlighted that patients receiving higher doses (400 mg/day) exhibited a BSI response rate of 25%, while those on lower doses showed no significant improvement. Adverse effects were manageable, with hypophosphatemia being the most common Grade ≥ 3 reaction .

Safety Profile

The safety profile of TAS-115 has been assessed in various studies. Common adverse effects include:

  • Hypophosphatemia : Reported in approximately 20.8% of patients treated for CRPC.
  • Anemia : Observed in 23.1% of patients receiving higher doses .

Overall, TAS-115 has demonstrated a favorable tolerability profile, which is crucial for long-term treatment strategies.

Properties

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYQWFCUOAVQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688673-09-7
Record name Pamufetinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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